molecular formula C24H20N2O5S B11122290 Methyl 4,5-dimethoxy-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11122290
M. Wt: 448.5 g/mol
InChI Key: VXECDPTXJYBELT-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. The final step involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C24H20N2O5S/c1-29-20-12-16(24(28)31-3)18(13-21(20)30-2)26-23(27)15-11-19(22-9-6-10-32-22)25-17-8-5-4-7-14(15)17/h4-13H,1-3H3,(H,26,27)

InChI Key

VXECDPTXJYBELT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)OC

Origin of Product

United States

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